3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
描述
属性
IUPAC Name |
3-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O4/c1-2-36-19-9-7-18(8-10-19)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)20-15-17-5-3-4-6-21(17)37-26(20)35/h3-10,15-16H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTAGZXTUQPJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease. USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and the DNA damage response.
Mode of Action
The compound binds to USP28, inhibiting its activity. This inhibition directly affects the protein levels of USP28, leading to changes in the cellular processes that it regulates.
Biochemical Pathways
The inhibition of USP28 affects several biochemical pathways. Most notably, it impacts the cell cycle, specifically the S phase, and the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines. These changes can lead to the inhibition of cell proliferation and the induction of apoptosis.
Result of Action
The compound’s action results in significant anti-proliferative effects. It has been shown to inhibit the proliferation of various human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela. In particular, it has demonstrated better antitumor activities than 5-fluorouracil against MGC-803 and Hela.
生化分析
Biochemical Properties
Compounds with similar triazolopyrimidine structures have been shown to interact with various enzymes and proteins. The nature of these interactions often involves the formation of hydrogen bonds and dipole interactions with biological receptors.
Cellular Effects
Similar compounds have shown antitumor activities against several human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela. These effects could be due to influences on cell signaling pathways, gene expression, and cellular metabolism.
生物活性
The compound 3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.54 g/mol. The structure incorporates a triazolo[4,5-d]pyrimidine moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this one may interact with various biological targets through different mechanisms:
- Inhibition of Kinases : The triazolo[4,5-d]pyrimidine scaffold has been associated with the inhibition of kinases such as GCN2 (general control nonderepressible 2 kinase), which plays a crucial role in the integrated stress response (ISR) pathway. This inhibition can lead to decreased protein synthesis and cell growth under stress conditions .
- Anticancer Activity : Studies have shown that derivatives of triazolo[4,5-d]pyrimidine can act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Endothelial Growth Factor Receptor 2), exhibiting significant anticancer properties. For instance, certain analogs have demonstrated IC50 values ranging from 0.3 µM to 24 µM against various cancer cell lines .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
- In Vitro Studies : A study on phenylpyrazolo[3,4-d]pyrimidine derivatives indicated that modifications to the core structure significantly enhanced cytotoxic activity against breast cancer cell lines (MCF-7). The most effective compound in this series achieved an IC50 value of 0.3 µM, demonstrating substantial tumor growth inhibition and apoptosis induction .
- Molecular Docking Studies : Molecular docking simulations have elucidated the binding modes of these compounds to their target proteins. The results suggest that the triazolo[4,5-d]pyrimidine core effectively occupies the ATP-binding site in kinases, which is critical for their inhibitory action .
Research Findings
Recent research highlights the following critical findings regarding the biological activity of this compound:
- Compounds with similar structures have been reported to inhibit various kinases involved in cancer progression and stress responses.
- The incorporation of different substituents on the triazolo[4,5-d]pyrimidine scaffold can lead to enhanced potency and selectivity against specific cancer types.
- The potential for these compounds as therapeutic agents in oncology is supported by their ability to induce apoptosis and inhibit cell cycle progression in vitro.
相似化合物的比较
Comparison with Similar Compounds
2-(4-(3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
- Key Differences :
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one
- Key Differences: Core structure: Replaces coumarin with a phenoxyethyl group, eliminating fluorescence properties but increasing hydrophobicity. Linker: Retains the piperazine-carbonyl group, suggesting similar conformational flexibility .
- Implications: The phenoxyethyl moiety may enhance membrane permeability, favoring targets in lipid-rich environments.
4-(3-Piperazine-1-yl-propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one Derivatives
- Key Differences :
- Implications : The propoxy linker may reduce metabolic stability compared to carbonyl-based analogs.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound may enhance metabolic stability compared to fluorine but reduce membrane permeability .
- Core Modifications: Coumarin-containing derivatives (target compound) are preferable for fluorescent probes, while phenoxyethyl analogs may serve better in hydrophobic environments .
常见问题
Q. Q1. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield?
Methodological Answer:
- Stepwise Synthesis : The compound’s triazolopyrimidine core is typically synthesized via cyclization reactions using precursors like 4-ethoxyphenyl-substituted triazoles and pyrimidine intermediates. Piperazine and coumarin moieties are introduced via nucleophilic substitution or carbonyl coupling reactions .
- Critical Conditions :
- Yield Optimization : Reaction yields vary (40–75%) depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Q2. How is the compound characterized for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the triazolopyrimidine core (δ 8.5–9.5 ppm for aromatic protons) and coumarin carbonyl (δ 160–165 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 443.5 matches theoretical for C24H25N7O2) .
- X-ray Crystallography : Resolves piperazine and ethoxyphenyl spatial arrangements .
Advanced Research Questions
Q. Q3. How can contradictory solubility data be resolved during formulation studies?
Methodological Answer:
- Issue : Solubility discrepancies (e.g., polar vs. nonpolar solvents) arise from polymorphic forms or impurities .
- Resolution Strategies :
Q. Q4. What experimental designs are recommended for evaluating its biological activity?
Methodological Answer:
- Target Identification : Screen against kinase or phosphodiesterase (PDE) families due to structural similarity to triazolopyrimidine inhibitors .
- Assay Design :
- In Vitro : Use ATP-competitive kinase assays (IC50 determination) with positive controls (e.g., staurosporine) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
- Data Interpretation : Compare dose-response curves with structural analogs (e.g., PKI-402) to infer SAR .
Q. Q5. How can reaction byproducts be minimized during piperazine coupling?
Methodological Answer:
- Byproduct Sources :
- Incomplete substitution at the piperazine nitrogen.
- Oxidation of the coumarin moiety .
- Mitigation :
Q. Q6. What computational methods are suitable for predicting binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDE4B (PDB: 1XMY) to model interactions with the triazolopyrimidine core .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with inhibitory activity .
Q. Q7. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Root Causes : Variability in cell lines (e.g., HEK293 vs. HeLa), assay protocols, or compound purity .
- Validation Steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
